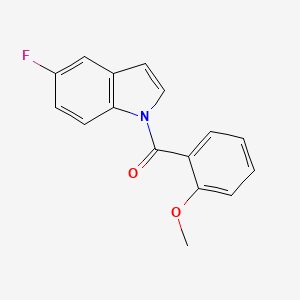

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone

Description

Properties

CAS No. |

820234-23-9 |

|---|---|

Molecular Formula |

C16H12FNO2 |

Molecular Weight |

269.27 g/mol |

IUPAC Name |

(5-fluoroindol-1-yl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H12FNO2/c1-20-15-5-3-2-4-13(15)16(19)18-9-8-11-10-12(17)6-7-14(11)18/h2-10H,1H3 |

InChI Key |

NHBXRXXPFAKVLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and 2-methoxybenzoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The 5-fluoroindole undergoes nucleophilic attack on the carbonyl carbon of 2-methoxybenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Refluxing: The reaction mixture is heated under reflux to promote the reaction.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Position Variations in the Methoxyphenyl Group

The position of the methoxy group on the phenyl ring significantly impacts biological activity. For example:

- (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (RCS-4 2-methoxy isomer) exhibits distinct cannabimimetic activity compared to its 3- and 4-methoxy isomers. In vitro studies show that the 2-methoxy isomer has lower CB1 receptor affinity than the 4-methoxy isomer (RCS-4), highlighting the importance of para-substitution for optimal receptor interaction .

- (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (RCS-4) is a well-studied SCRA with high affinity for cannabinoid receptors, demonstrating that para-methoxy substitution enhances receptor binding compared to ortho- or meta-substitution .

Table 1: Impact of Methoxy Position on Receptor Affinity

| Compound | Methoxy Position | CB1 Receptor Affinity (Ki, nM) | Source |

|---|---|---|---|

| RCS-4 (4-methoxy) | 4 | 16 ± 2 | |

| RCS-4 2-methoxy isomer | 2 | 89 ± 11 | |

| (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone | 2 | Not reported | — |

Halogen Substitution on the Indole Ring

Halogenation at the 5-position of the indole ring influences metabolic stability and lipophilicity:

- (5-Bromo-1H-indol-1-yl)(2-methoxyphenyl)methanone (Compound 1G) shares structural similarity with the target compound but replaces fluorine with bromine. Bromine’s larger atomic radius increases molecular weight (MW = 373.47 vs. 295.31 for the fluoro analogue) and may reduce metabolic clearance due to steric hindrance .

- AM-694 (1-[(5-Fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone) features a fluorine atom on the pentyl chain rather than the indole ring. Its metabolites include defluorinated products, suggesting that fluorine positioning affects metabolic pathways .

Table 2: Halogen Substitution Effects

N-Alkyl Chain Modifications

The length and substitution of the N-alkyl chain modulate pharmacokinetic properties:

- (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthyl)methanone (AM-2201) incorporates a fluoropentyl chain, enhancing lipid solubility and CB1 affinity compared to non-fluorinated analogues. This modification delays metabolic degradation, prolonging psychoactive effects .

Structural Analogues with Therapeutic Potential

- [4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl][7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone is a tryptase inhibitor with a complex substitution pattern. Its 2-methoxyethyl group and trifluoromethoxy substituent highlight how bulkier groups can be tolerated in non-cannabinoid therapeutic contexts .

Biological Activity

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone, also known as a synthetic indole derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article discusses its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H12FNO2

- Molecular Weight : 273.27 g/mol

- CAS Number : 820234-23-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoroindole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine. The reaction is generally performed under reflux conditions in an organic solvent such as dichloromethane, followed by purification through column chromatography .

Anticancer Properties

Recent studies indicate that indole derivatives, including this compound, possess significant anticancer activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 8.3 |

| Colorectal Cancer | HCT116 | 10.0 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways .

Antiviral and Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral and antimicrobial effects. Preliminary studies indicate that it shows promise against certain viral strains and bacterial infections, although further research is required to fully elucidate these effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an agonist or antagonist at various receptors, modulating cellular signaling pathways involved in cancer progression and immune responses. For instance, it has been suggested that the compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

In another investigation, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.